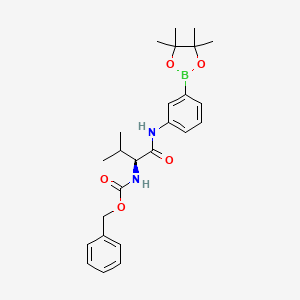![molecular formula C22H38O4Pb B6318749 bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead CAS No. 21319-43-7](/img/structure/B6318749.png)
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Overview
Description
Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead: is an organolead compound characterized by the presence of lead atoms bonded to two organic ligands
Mechanism of Action
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) is primarily used in the manufacture of advanced dielectric and ferroelectric thin films . Its primary targets are the materials used in these films, where it contributes to the growth of lead oxide and mixed-metal thin films .
Mode of Action
The compound interacts with its targets through a process known as Metal-Organic Chemical Vapor Deposition (MOCVD) . In this process, the compound is vaporized and then deposited on a substrate, where it reacts to form the desired thin films .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of stable complexes with lanthanide ions .
Result of Action
The result of the action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) is the formation of high-quality thin films used in various electronic applications . These films have superior chemical compatibility and improved safety .
Action Environment
The efficacy and stability of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) are influenced by environmental factors such as temperature and pressure. For instance, the compound decomposes at high temperatures, producing toxic lead oxides and heptanones . Therefore, careful control of the environment is crucial during its use to ensure safety and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead typically involves the reaction of lead salts with the corresponding organic ligands. One common method involves the use of lead acetate and the organic ligand in a suitable solvent, such as toluene or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Techniques such as crystallization and distillation are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of lead-organic compounds with different functional groups.
Scientific Research Applications
Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent, although its toxicity is a concern.
Industry: Employed in the production of specialty chemicals and as an additive in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]cerium
- Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]copper
Uniqueness
Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead is unique due to the presence of lead, which imparts distinct chemical properties compared to its cerium and copper analogs. The lead center can engage in different types of coordination and redox chemistry, making it valuable for specific applications in catalysis and materials science.
Properties
IUPAC Name |
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHUANRWFSKRW-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[Pb]O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


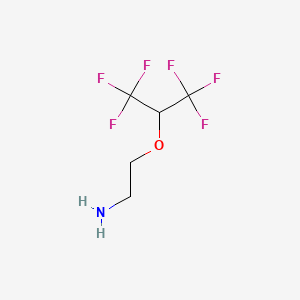


![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
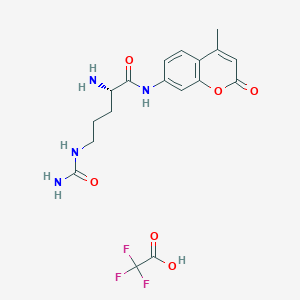
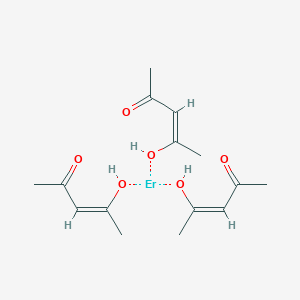
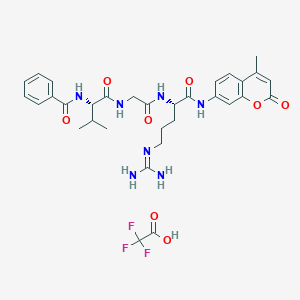
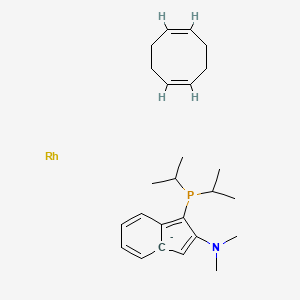
![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)



![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)
